N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide
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Overview
Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a pyrazine ring, and a carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
The compound, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide, is a derivative of oxazolidinone . Oxazolidinone derivatives are known to have antibacterial properties and are used in the creation of new antibacterial drugs . They primarily target the 23S ribosomal RNA of the 50S subunit in bacteria, preventing the formation of a functional 70S initiation complex .
Mode of Action
The compound interacts with its target by binding to the 23S ribosomal RNA of the 50S subunit in bacteria . This binding inhibits bacterial protein synthesis, thereby preventing the bacteria from growing and reproducing .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial protein synthesis . By binding to the 23S ribosomal RNA of the 50S subunit, the compound prevents the formation of a functional 70S initiation complex. This action inhibits the translation process in the bacteria, disrupting protein synthesis and leading to the bacteriostatic effect .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and reproduction. By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins needed for their growth and reproduction . This leads to a bacteriostatic effect, where the bacteria are unable to grow in the presence of the compound.
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target. For instance, oxazolidines are known to be prone to hydrolysis , which could potentially affect the compound’s stability and efficacy in certain environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils with sodium hydride at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and scalability. This includes using catalysts such as triazabicyclodecene for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates . The presence of electron-donating groups in the aromatic substituent of glycidylcarbamate can enhance the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate
- 2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
Uniqueness
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide is unique due to its combination of an oxazolidinone ring and a pyrazine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-11-7-19-13(8-18-11)16(23)20-14(12-5-3-2-4-6-12)9-21-15(22)10-25-17(21)24/h2-8,14H,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKHSERFZJOHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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